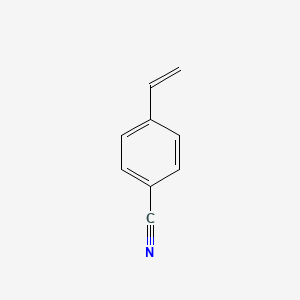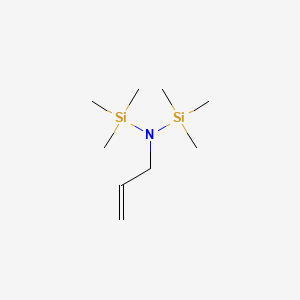
N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine
概要
説明
“N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” is an organic compound with the molecular formula C9H23NSi2 . It is commonly used as an organic synthesis reagent .
Synthesis Analysis
The synthesis of “N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” can be achieved by reacting allylamine with trimethylchlorosilane . It’s also mentioned that it can be used as a nucleophilic reagent to prepare complex bicyclic scaffolds by reacting with aryl aldehydes via imine formation .Molecular Structure Analysis
The molecular structure of “N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” consists of a nitrogen atom bonded to two trimethylsilyl groups and an allyl group . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
“N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” is often used in the synthesis of compounds with an allyl functional group . It can also be used as a reagent in hydrosilylation and hydroboration reactions .Physical And Chemical Properties Analysis
“N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” is a liquid with a density of 0.816 g/mL at 25 °C . It has a boiling point of 72 °C/15 mmHg and a refractive index of 1.440 .科学的研究の応用
Preparation of Complex Bicyclic Scaffolds
N-Allyl-N,N-bis(trimethylsilyl)amine can be used as a nucleophilic reagent to prepare complex bicyclic scaffolds. This is achieved by reacting with aryl aldehydes via imine formation followed by efficient multicomponent reactions .
Synthesis of Dithiasuccinoyl (Dts) Heterocycle
This compound can also be used to synthesize Dithiasuccinoyl (Dts) heterocycle. This is done by reacting it with bisthiocarbamoyl chloride .
Production of Allyl Selenide
N-Allyl-N,N-bis(trimethylsilyl)amine can be used to produce Allyl selenide. This is achieved by reacting it with aryl selenium salt in the presence of a ruthenium catalyst. Allyl selenide is utilized as a key intermediate in organic synthesis .
Enhancing Electrochemical Performance of Lithium Ion Batteries
In the field of energy storage, this compound has been used as an additive in the electrolyte of NCM811 lithium ion batteries. It forms a stable and uniform cathode electrolyte interphase (CEI) film, which prevents the decomposition of carbonate solvents and nickel element dissolution of NCM811. This results in improved cycling performance and rate capacity .
作用機序
Target of Action
N-Allyl-N,N-bis(trimethylsilyl)amine, also known as N,N-Bis(trimethylsilyl)allylamine, N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine, N,N-bis(trimethylsilyl)prop-2-en-1-amine, or N-ALLYL-N N-BIS(TRIMETHYLSILYL)AMINE, is primarily used as a nucleophilic reagent . It interacts with various targets such as aryl aldehydes and bisthiocarbamoyl chloride .
Mode of Action
The compound N-Allyl-N,N-bis(trimethylsilyl)amine interacts with its targets through a process of imine formation followed by efficient multicomponent reactions . This interaction leads to the creation of complex bicyclic scaffolds and Dithiasuccinoyl (Dts) heterocycles .
Biochemical Pathways
The biochemical pathways affected by N-Allyl-N,N-bis(trimethylsilyl)amine are primarily related to the synthesis of complex bicyclic scaffolds and Dithiasuccinoyl (Dts) heterocycles . These downstream effects contribute to the compound’s role as a nucleophilic reagent.
Pharmacokinetics
As a liquid compound with a boiling point of 72 °c/15 mmhg and a density of 0816 g/mL at 25 °C , it can be inferred that these properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of N-Allyl-N,N-bis(trimethylsilyl)amine’s action are seen in the formation of complex bicyclic scaffolds and Dithiasuccinoyl (Dts) heterocycles . These structures are key intermediates in various organic synthesis processes .
Action Environment
The action, efficacy, and stability of N-Allyl-N,N-bis(trimethylsilyl)amine can be influenced by environmental factors. For instance, in the context of lithium-ion batteries, the compound has been used as an electrolyte additive to enhance the interfacial stability of Ni-rich electrodes . The electrolyte oxidation reactions and electrode structural destruction are greatly suppressed with this additive, leading to improved cyclic stability .
Safety and Hazards
“N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors, and using only in well-ventilated areas .
将来の方向性
特性
IUPAC Name |
N,N-bis(trimethylsilyl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8H,1,9H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNCFZIIZGNVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(CC=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227684 | |
| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
CAS RN |
7688-51-9 | |
| Record name | 1,1,1-Trimethyl-N-2-propen-1-yl-N-(trimethylsilyl)silanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7688-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary uses of N-Allyl-N,N-bis(trimethylsilyl)amine in organic synthesis?
A: N-Allyl-N,N-bis(trimethylsilyl)amine, often abbreviated as AHMDS, serves as a versatile reagent in organic synthesis. Its applications stem from its ability to act as an electrophile, a nucleophilic component, and a functionalizing agent for ω-primary amine polystyrenes [].
Q2: How does N-Allyl-N,N-bis(trimethylsilyl)amine enhance the performance of lithium-ion batteries?
A: Research indicates that N-Allyl-N,N-bis(trimethylsilyl)amine (NNB) can significantly improve the interfacial stability of LiNi0.8Co0.15Al0.05O2 (LNCA) cathode material in lithium-ion batteries []. When introduced as an electrolyte additive (2 wt%), NNB effectively suppresses electrolyte oxidation reactions and electrode structural degradation. This leads to enhanced cyclic stability of the LNCA cathode, increasing from 72.8% to 86.2% after 300 cycles. The mechanism behind this improvement lies in the formation of a robust, Si-containing solid electrolyte interface (SEI) film derived from NNB. This SEI film not only protects the electrode but also stabilizes the LNCA structure during cycling, further contributing to improved performance.
Q3: What is the molecular formula, weight, and physical state of N-Allyl-N,N-bis(trimethylsilyl)amine?
A: N-Allyl-N,N-bis(trimethylsilyl)amine is represented by the molecular formula C9H23NSi2 and has a molecular weight of 201.4562 g/mol []. It exists as a colorless liquid at room temperature.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


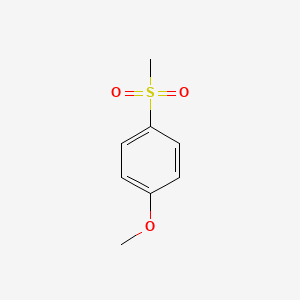
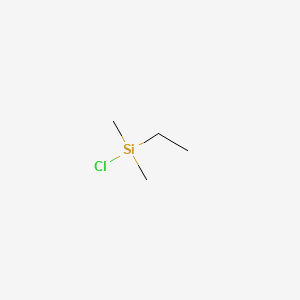
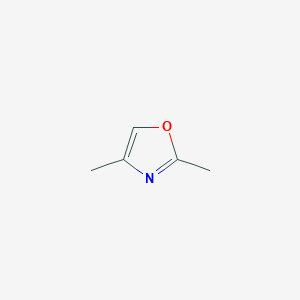
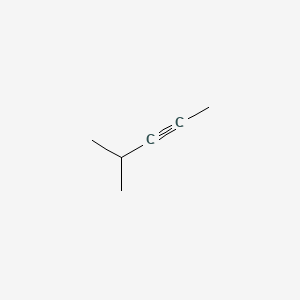
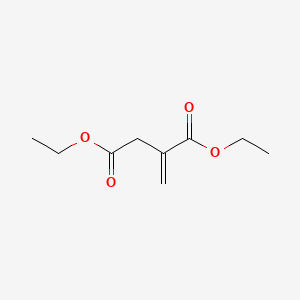


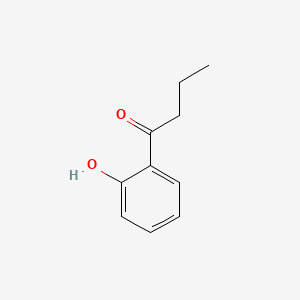


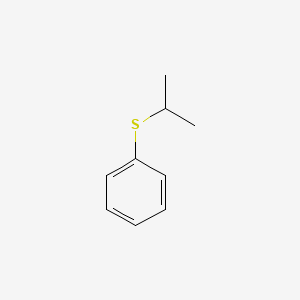
![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)
